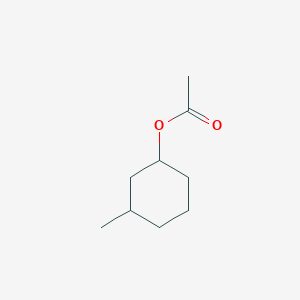

3-Methylcyclohexyl acetate

Description

Overview of Cyclic Ester Systems in Organic Chemistry

In organic chemistry, the term "cyclic ester" most commonly refers to lactones, which are formed from the intramolecular esterification of a hydroxy carboxylic acid. fiveable.memasterorganicchemistry.com These systems are named based on the size of the ring. fiveable.me For instance, γ-butyrolactone is a five-membered cyclic ester derived from 4-hydroxybutyric acid and serves as a solvent, reagent, and precursor in polymer synthesis. fiveable.me

However, the category of esters involving cyclic structures also includes compounds where an ester functional group is attached to a cycloalkane ring, such as cyclohexyl acetate (B1210297). These are not lactones but are esters of a cyclic alcohol (cyclohexanol, in this case) and a carboxylic acid (acetic acid). ebsco.com These compounds are formed through an esterification reaction where the alcohol's hydroxyl group reacts with the carboxylic acid's carboxyl group. ebsco.com 3-Methylcyclohexyl acetate belongs to this latter class of compounds, specifically classified as a carboxylic acid ester. phytobank.ca

Significance of Methyl Substitution in Cyclohexyl Systems

The cyclohexane (B81311) ring typically adopts a stable "chair" conformation to minimize ring strain. In a substituted cyclohexane, any substituent group can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.org Substituents generally prefer the equatorial position to minimize steric hindrance. wikipedia.org

Historical Context and Evolution of Research on Substituted Cyclohexyl Esters

The study of substituted cyclohexyl esters is rooted in the foundational principles of conformational analysis and reaction kinetics. Early research focused on understanding how the stereochemistry of substituents on the cyclohexane ring affects reaction rates. For example, studies in the mid-20th century investigated the kinetics of the alkaline hydrolysis of various methylcyclohexyl acetates. rsc.org These experiments measured reaction rates for cis and trans isomers to deduce the conformational preferences of the acetoxy group. rsc.org By comparing the hydrolysis rates of cis- and trans-4-t-butylcyclohexyl acetates, which are conformationally locked with axial and equatorial acetoxy groups respectively, researchers could infer the conformations of other substituted acetates. rsc.org

More recent research has expanded into new synthetic methods and applications. Patents describe the preparation of methylcyclohexyl acetate from inexpensive and readily available materials like toluene (B28343) through a process involving selective hydrogenation followed by esterification. google.com This method is highlighted as a cost-effective alternative to syntheses starting from methyl-cyclohexanol or cresol. google.com The primary application driving this research is the use of methylcyclohexyl acetate as a solvent in the industrial production of hydrogen peroxide. google.com Further studies have explored the synthesis and properties of various other substituted cyclohexyl esters and related noviomimetics for potential applications in modulating mitochondrial bioenergetics. nih.gov

This compound: A Detailed Profile

This compound is a specific isomer within the family of methyl-substituted cyclohexyl acetates. Its properties and synthesis are a direct reflection of the chemical principles outlined above.

Chemical and Physical Properties

This compound is a colorless liquid. google.com It is a derivative of 3-methylcyclohexanol (B165635) and acetic acid. The presence of the methyl group at the 3-position and the ester group creates stereoisomers (cis and trans), each with distinct properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3-methylcyclohexyl) acetate | nih.gov |

| Molecular Formula | C₉H₁₆O₂ | nih.gov |

| Molecular Weight | 156.22 g/mol | nih.gov |

| CAS Number | 50539-20-3 | nih.gov |

| Synonyms | 3-Methylcyclohexyl acetic acid | nih.gov |

| Appearance | Colorless viscous liquid | google.com |

| Boiling Point | 185 °C / 763 mmHg (for cis isomer) | rsc.org |

Synthesis and Reactions

The most common laboratory and industrial synthesis of this compound involves the esterification of 3-methylcyclohexanol with acetic acid or acetic anhydride (B1165640). rsc.orggoogle.comscielo.br This reaction is an equilibrium process and is typically catalyzed by a strong acid. masterorganicchemistry.com

A patented industrial method describes a multi-step synthesis starting from toluene:

Selective Hydrogenation: Toluene is partially hydrogenated to produce a mixture including tetrahydrotoluene (methylcyclohexene). google.com

Separation: The mixture is separated to isolate the tetrahydrotoluene. google.com

Esterification: The isolated tetrahydrotoluene undergoes an esterification reaction with acetic acid to form this compound. google.com

Like other esters, this compound can undergo hydrolysis—the reverse of esterification—to yield 3-methylcyclohexanol and acetic acid. The rate of this reaction is influenced by the stereochemistry (cis or trans) of the molecule. rsc.org

Applications

The primary documented application of this compound is as an industrial solvent. Specifically, it is used in the solvent system for the production of hydrogen peroxide via the anthraquinone (B42736) process. google.com Its properties allow it to effectively dissolve anthraquinone and its hydrogenated derivatives, which is crucial for the efficiency of the production cycle. google.com Additionally, the compound has been reported to be found in the plant Mentha pulegium, also known as pennyroyal. phytobank.canih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

50539-20-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(3-methylcyclohexyl) acetate |

InChI |

InChI=1S/C9H16O2/c1-7-4-3-5-9(6-7)11-8(2)10/h7,9H,3-6H2,1-2H3 |

InChI Key |

POTQUGZZORQESZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)OC(=O)C |

Origin of Product |

United States |

Synthesis and Reaction Methodologies of 3 Methylcyclohexyl Acetate

Synthetic Routes and Strategies of 3-Methylcyclohexyl Acetate (B1210297)

The synthesis of 3-Methylcyclohexyl acetate is primarily achieved through esterification reactions, though alternative pathways involving the preparation of its precursors are also critical. These methods allow for the production of the target molecule, including its specific stereoisomers.

Esterification Reactions

Esterification represents the most direct route to this compound, typically involving the reaction of 3-methylcyclohexanol (B165635) with an acetylating agent.

The classical Fischer esterification method involves the reaction of 3-methylcyclohexanol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. quizlet.com This reversible reaction often requires using an excess of one reactant, typically the less expensive acetic acid, to shift the equilibrium towards the product, in accordance with Le Châtelier's principle. quizlet.com The water produced as a byproduct is often removed to further drive the reaction to completion. quizlet.com

A more common and efficient method for acetylating alcohols is the use of acetic anhydride (B1165640) instead of acetic acid. scielo.br This reaction is generally faster and not reversible, leading to higher yields of the desired ester. The process can be catalyzed by either acids or bases. scielo.br A patent for the synthesis of the related 2-methylcyclohexyl acetate describes dripping acetic acid into a solution of the alcohol and an esterification catalyst. google.com Another patented method describes the synthesis of methylcyclohexyl acetate by reacting tetrahydrotoluene with acetic acid in an esterifier. google.com

The acetylation of various alcohols, including secondary alcohols like cyclohexanol (B46403) and 2-methylcyclohexanol, has been successfully demonstrated using acetic anhydride, indicating the viability of this approach for 3-methylcyclohexanol. scielo.br

A wide array of catalysts has been investigated to facilitate the esterification of alcohols, with a significant focus on developing more efficient, selective, and environmentally friendly options. scielo.br Lewis acids, in particular, have proven to be effective catalysts for this transformation. rsc.orgresearchgate.net The mechanism of Lewis acid-catalyzed esterification involves the activation of the carbonyl group of the acetic acid or its derivative by the Lewis acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. rsc.org

Several metal salts and triflates have been explored as Lewis acid catalysts for acetylation, including CoCl₂, TiCl₄-AgClO₄, Me₃SiCl, LiClO₄, Mg(CLO₄)₂, Sc(OTf)₃, Cu(OTf)₂, and Bi(OTf)₃. scielo.br Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has emerged as an inexpensive, readily available, and safe Lewis acid catalyst for the acetylation of a variety of alcohols and phenols with acetic anhydride under solvent-free conditions at room temperature. scielo.br This method has been shown to be effective for secondary alcohols such as 2-butanol, cyclohexanol, and 2-methylcyclohexanol, achieving high yields. scielo.br

Solid acid catalysts, such as zeolites (Hβ, HY, and HZSM5), are also employed for the esterification of acetic acid with various alcohols. researchgate.net Zeolite Hβ has been identified as a particularly active catalyst for this type of reaction. researchgate.net The reaction over zeolites is suggested to follow an Eley-Rideal mechanism, where acetic acid is adsorbed and activated on the zeolite's acid sites before reacting with the alcohol from the bulk phase to form the acetate ester. researchgate.net

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| cyclohexanol | cyclohexyl acetate | 24 | 94 |

| 2-methyl cyclohexanol | 2-methyl cyclohexyl acetate | 24 | 92 |

| 2-butanol | 2-butyl acetate | 24 | 99 |

| tert-butyl alcohol | tert-butyl acetate | 24 | 87 |

Alternative Synthetic Pathways

Alternative routes focus on the synthesis of the 3-methylcyclohexanol precursor from other starting materials, which is then subsequently esterified.

The primary precursor for this compound is 3-methylcyclohexanol. This alcohol can be readily synthesized by the reduction of 3-methylcyclohexanone (B152366). nih.govcsic.es Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. chegg.comchegg.com The reduction of (R)-3-methylcyclohexanone with NaBH₄, for example, yields two diastereomeric products, (1R,3R)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol. chegg.com The stereoselectivity of this reduction is influenced by steric factors, with the hydride attacking the carbonyl group from either the axial or equatorial face.

Catalytic hydrogenation is another important method. The hydrogenation of 3-methyl-2-cyclohexenone can be performed in a chemoenzymatic cascade. nih.gov In this process, the carbon-carbon double bond is first reduced using a palladium or platinum nanoparticle catalyst to yield 3-methylcyclohexanone. nih.gov This intermediate ketone is then enzymatically reduced to produce stereospecific 3-methylcyclohexanol. nih.gov The Meerwein–Ponndorf–Verley (MPV) reaction, which uses a sacrificial alcohol as a hydride source catalyzed by a metal alkoxide, is another method for reducing substituted cyclohexanones. csic.es Zr-containing metal-organic framework MOF-808 has been shown to be an excellent heterogeneous catalyst for the diastereoselective MPV reduction of 3-methylcyclohexanone, yielding cis-3-methylcyclohexanol. csic.es

| Method | Catalyst/Reagent | Major Product Isomer | Reference |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Axial attack leads to equatorial alcohol | cdnsciencepub.com |

| Meerwein–Ponndorf–Verley (MPV) | MOF-808 | cis-3-methylcyclohexanol | csic.es |

| Chemoenzymatic Cascade | Pt or Pd NPs, then TADH | (S,S)-3-methylcyclohexanol | nih.gov |

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. york.ac.uk This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule, a strategy known as the "chiral pool" approach. york.ac.ukuh.edu

A notable example of a chiral pool strategy for a related precursor is the synthesis of (1S, 3R)-3-methylcyclohexan-1-ol starting from (-)-isopulegol (B1672291), an abundant and naturally occurring chiral terpene. orgsyn.orgorgsyn.org This process involves the ozonolysis of (-)-isopulegol followed by reduction. The resulting enantiomerically pure alcohol can then be acetylated to form the corresponding single-isomer this compound.

Tandem catalysis has also been employed for the asymmetric synthesis of precursors. For instance, the copper-phosphoramidite catalyzed addition of dimethylzinc (B1204448) to 2-cyclohexenone, followed by a palladium-catalyzed reaction with allyl acetate, produces an allyl-substituted 3-methylcyclohexanone with high enantioselectivity. rug.nl This ketone can then be converted to the corresponding amine or alcohol with a defined stereochemistry, providing a route to chiral derivatives. rug.nl The classical method of resolution, which involves separating diastereomeric salts formed from a racemic mixture and a chiral resolving agent, is another way to obtain enantiomerically pure precursors like cis-3-methylcyclohexanol. rsc.org

Mechanistic Investigations of Formation Reactions

The formation of this compound, primarily through the esterification of 3-methylcyclohexanol, is governed by fundamental principles of reaction kinetics, thermodynamics, and catalysis.

Kinetics and Thermodynamics of Esterification

The esterification of an alcohol with a carboxylic acid is a reversible process, and its kinetics are influenced by several factors. chemguide.co.uk Generally, the reaction between an alcohol and a carboxylic acid to form an ester is slow and requires an acid catalyst. chemguide.co.uk The rate of this reaction can be driven forward by either using an excess of one of the reactants (typically the alcohol) or by removing the water produced during the reaction. masterorganicchemistry.com For instance, studies on the esterification of acetic acid with ethanol (B145695) have shown that increasing the molar ratio of alcohol to acid significantly increases the conversion to the ester. masterorganicchemistry.com

Role of Catalysts and Reaction Conditions

Catalysts are crucial for achieving efficient synthesis of this compound by lowering the activation energy of the esterification reaction. A variety of catalysts and reaction conditions can be employed.

Commonly, strong acids like concentrated sulfuric acid or dry hydrogen chloride gas are used as catalysts for Fischer esterification. chemguide.co.uk Heterogeneous catalysts, such as zeolites (Hβ, HY, HZSM5) and sulfonic acid cation exchange resins, are also effective and offer advantages in terms of separation and reusability. researchgate.netgoogle.com For example, a method for preparing 2-methylcyclohexyl acetate involves using a sulfonic acid ion exchange resin as a catalyst at temperatures between 80-150°C under solvent-free conditions. google.com Another approach uses copper (II) sulfate pentahydrate as an inexpensive and eco-friendly Lewis acid catalyst for the acetylation of alcohols, including 2-methylcyclohexanol, with acetic anhydride at room temperature. scielo.br

In addition to acid catalysts, nucleophilic catalysts are also highly effective, particularly when using acetic anhydride as the acetylating agent. A study on the acetylation of 3-methylcyclohexanol explored the efficacy of different additives. tandfonline.com The results, summarized in the table below, demonstrate that 4-dimethylaminopyridine (B28879) (DMAP) is a significantly more effective catalyst than N-methylimidazole or pyridine (B92270) for this transformation. tandfonline.com The high catalytic activity of DMAP is attributed to its ability to act as a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate. nih.gov

| Catalyst | Yield of this compound (%) |

|---|---|

| DMAP | 89 |

| N-methylimidazole | 15 |

| Pyridine | <5 |

Derivatization and Subsequent Reactions of this compound

This compound can undergo a variety of chemical transformations, including hydrolysis, pyrolysis, and modifications at the ester functional group.

Hydrolysis Reactions and Stereochemical Implications

Ester hydrolysis, the reverse of esterification, cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base (saponification). The rates of alkaline hydrolysis are sensitive to the stereochemistry of the substrate. Studies on various methylcyclohexyl acetates have shown that esters with equatorial acetoxy groups hydrolyze more rapidly than those with axial acetoxy groups. rsc.org

For this compound, which exists as cis and trans isomers, the stereochemistry of the acetoxy group influences its reactivity. In the cis isomer, the methyl and acetoxy groups can both be equatorial or both axial. In the trans isomer, one group is equatorial and the other is axial. Based on kinetic data from alkaline hydrolysis, the conformational equilibrium of these isomers can be inferred. rsc.org

Furthermore, the hydrolysis can be performed stereoselectively using enzymes. Microbial hydrolysis of racemic cis- and trans-3-methylcyclohexyl acetates using esterases from microorganisms like Bacillus subtilis has been shown to resolve the enantiomers. tandfonline.com For example, the hydrolysis of (±)-trans-3-methylcyclohexyl acetate yields (+)-trans-3-methylcyclohexanol and unreacted (-)-trans-3-methylcyclohexyl acetate. tandfonline.com Similarly, (±)-cis-3-methylcyclohexyl acetate is hydrolyzed to (-)-cis-3-methylcyclohexanol, leaving behind (+)-cis-3-methylcyclohexyl acetate. tandfonline.com This demonstrates that the enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the racemic mixture. tandfonline.com

Pyrolysis and Elimination Reactions

The pyrolysis of esters, a thermal decomposition reaction, is a classic method for synthesizing alkenes via a syn-elimination pathway. This reaction proceeds through a concerted mechanism involving a cyclic, six-membered transition state. When applied to cyclohexyl acetates, the pyrolysis typically yields a mixture of isomeric alkenes.

While specific pyrolysis data for this compound is not detailed in the provided sources, extensive studies on its isomers, such as 1-methylcyclohexyl acetate and 2-methylcyclohexyl acetate, provide significant insight into the expected products and mechanisms. The pyrolysis of 1-methylcyclohexyl acetate yields a mixture of 1-methylcyclohexene (the more substituted, thermodynamically favored Saytzeff product) and methylenecyclohexane (B74748) (the less substituted, Hofmann product).

The stereochemistry of the starting acetate has a profound impact on the product distribution in pyrolysis. For example, the pyrolysis of cis-2-methylcyclohexyl acetate, where a cis-β-hydrogen is available for elimination toward the C1 position, predominantly yields 3-methylcyclohexene. Conversely, trans-2-methylcyclohexyl acetate gives a mixture of 1-methylcyclohexene and 3-methylcyclohexene. This stereospecificity supports the mechanism of a concerted cis-elimination.

Transformations at the Ester Moiety

The ester functional group in this compound is a versatile handle for further chemical transformations.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-methylcyclohexanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an alkoxide and a second hydride addition to the resulting aldehyde intermediate. masterorganicchemistry.com The reduction of the oxime of 3-methylcyclohexanone with LiAlH₄ has been shown to produce primarily the trans form of 3-methylcyclohexylamine, indicating stereochemical control in related reductions of cyclohexyl systems. mdma.chgoogle.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. evitachem.com For example, this compound could be reacted with allyl alcohol to produce allyl 3-methylcyclohexyl ether and acetic acid. This process is reversible and can be driven to completion by removing one of the products. perfumerflavorist.com Lipase-catalyzed transesterification is also a common method, often showing high selectivity. lookchem.comresearchgate.net

Hydrolysis: As discussed previously (Section 2.3.1), the ester can be hydrolyzed back to 3-methylcyclohexanol and acetic acid under acidic or basic conditions. rsc.orgevitachem.com This reaction can be highly stereoselective when employing enzymatic catalysts. tandfonline.com

Reactions involving the Cyclohexyl Ring (e.g., oxidation, functionalization)

The saturated carbocyclic framework of this compound is generally characterized by low reactivity due to the presence of strong, non-polar C-C and C-H bonds. However, the development of advanced catalytic systems has enabled a variety of transformations directly on the cyclohexyl ring. These reactions, primarily focusing on C-H functionalization, allow for the introduction of new functional groups, leading to the synthesis of more complex molecules. The regioselectivity of these reactions is often influenced by the directing effects of the existing methyl and acetate substituents and the stereochemical nature of the substrate (cis or trans isomers).

Oxidation and Hydroxylation

The oxidation of the cyclohexyl ring of this compound can be achieved using powerful oxidizing agents or, more selectively, through transition-metal-catalyzed C-H bond hydroxylation. While direct studies on this compound are limited, research on analogous compounds like trans-4-methylcyclohexyl acetate and other substituted cyclohexanes provides significant insight into the potential reactivity.

Bioinspired non-heme iron and manganese complexes have emerged as effective catalysts for the selective hydroxylation of C-H bonds using peroxides like H₂O₂ as the terminal oxidant. mdpi.comacs.org The selectivity of these oxidations is governed by a combination of steric, electronic, and stereoelectronic effects. For instance, in the oxidation of trans-4-methylcyclohexyl acetate, different catalyst structures can lead to inverted site selectivity, demonstrating the tunability of these systems. mdpi.com

Manganese complexes, in particular, have shown high enantioselectivity in the oxidation of N-cyclohexyl amides, which are structurally related to this compound. These reactions typically proceed via an initial hydrogen atom transfer (HAT) to form a secondary alcohol, which may be further oxidized to the corresponding ketone. acs.org The presence of the ester group in this compound is expected to deactivate the proximal C-H bonds (at C-2 and C-6), potentially favoring oxidation at more remote positions like C-4 and C-5.

Table 1: Catalytic Oxidation of Substituted Cyclohexane (B81311) Derivatives

| Substrate | Catalyst System | Oxidant | Major Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| trans-4-Methylcyclohexyl acetate | Fe(PDP) or Mn(PDP) derivatives | H₂O₂ | Oxidized products (ketones/alcohols) | Varies with catalyst | mdpi.com |

| N-Cyclohexylcyclohexanecarboxamide | (R,R)-Mn(TIPS-ecp) | H₂O₂ | 3-Keto and 4-Keto derivatives | 75 | acs.org |

This table presents data from studies on analogous compounds to infer the potential reactivity of this compound. The product distribution and yield for this compound itself may vary.

Dehydrogenative Functionalization and Aromatization

A notable reaction involving the 3-methylcyclohexyl ring system is its transformation into an aromatic ring through a sequence of dehydrogenation, olefination, and decarboxylation. In a study utilizing 3-methylcyclohexyl carboxylic acid, a palladium catalyst facilitated a unique cascade reaction in the presence of an olefin (e.g., ethyl acrylate). nih.gov This process involves multiple C-H activations, ultimately leading to an olefinated aromatic product.

The reaction of 3-methylcyclohexyl carboxylic acid with t-butyl acrylamide (B121943) under these conditions yielded the corresponding olefinated arene in 82% yield. nih.gov This product serves as a precursor for the synthesis of Triprolidine, an antihistamine drug. Although this transformation starts from the carboxylic acid derivative rather than the acetate, it demonstrates a powerful method for the complete functionalization and aromatization of the 3-methylcyclohexyl skeleton.

Table 2: Palladium-Catalyzed Dehydrogenative Aromatization of 3-Methylcyclohexyl Carboxylic Acid

| Substrate | Olefin Partner | Catalyst System | Product | Yield (%) | Reference |

|---|

Halogenation

The introduction of halogen atoms onto the cyclohexyl ring represents another key functionalization pathway. While direct halogenation of alkanes often lacks selectivity and requires harsh conditions (e.g., free-radical halogenation), modern methods offer more control.

Hypervalent iodine reagents, such as (dichloroiodo)arenes, can be used for the chlorination of alkanes, typically proceeding through a radical mechanism under photochemical initiation. uab.cat More sophisticated palladium-catalyzed methods have been developed for the selective bromination and iodination of C(sp³)–H bonds in substrates containing directing groups. researchgate.net For this compound, the ester group could potentially direct the halogenation to a specific position on the ring, although this would compete with the inherent reactivity differences of the various C-H bonds (tertiary vs. secondary).

Stereochemical Aspects and Conformational Analysis

Isomerism and Diastereomeric Considerations

The presence of two substituted carbons (C1 and C3) on the cyclohexane (B81311) ring leads to the existence of multiple stereoisomers for 3-methylcyclohexyl acetate (B1210297).

Geometric isomerism, specifically cis-trans isomerism, arises from the relative positioning of the methyl and acetate substituents with respect to the plane of the cyclohexane ring. lardbucket.org

Cis-3-methylcyclohexyl acetate : In this isomer, the methyl group and the acetate group are situated on the same side of the ring. umn.edu

Trans-3-methylcyclohexyl acetate : In this isomer, the methyl group and the acetate group are located on opposite sides of the ring. umn.edu

These isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties. For instance, studies on the alkaline hydrolysis rates of these isomers have been used to infer their conformational preferences. rsc.org The acetolysis of specific precursors can also lead to the formation of these isomers, with the stereochemical outcome providing insight into reaction mechanisms. lookchem.com

Table 1: Stereoisomers of 3-Methylcyclohexyl Acetate This table is interactive. You can sort and filter the data.

| Isomer Type | Substituent Position | Description |

|---|---|---|

| Cis | Same side of the ring | Methyl and acetate groups are either both pointing 'up' or both 'down'. |

| Trans | Opposite sides of the ring | One group is 'up' while the other is 'down'. |

Both the cis and trans isomers of this compound are chiral because they contain two stereocenters (at the C1 and C3 positions). Consequently, each geometric isomer exists as a pair of enantiomers.

The enantiomers of cis-3-methylcyclohexyl acetate are (1R,3S)-3-methylcyclohexyl acetate and (1S,3R)-3-methylcyclohexyl acetate.

The enantiomers of trans-3-methylcyclohexyl acetate are (1R,3R)-3-methylcyclohexyl acetate and (1S,3S)-3-methylcyclohexyl acetate.

When synthesized from achiral starting materials and reagents, these enantiomers are typically formed in equal amounts, resulting in a racemic mixture. masterorganicchemistry.com A racemic mixture, or racemate, is an equimolar combination of two enantiomers and is optically inactive. masterorganicchemistry.com For example, a reaction involving the addition of an acetate ion to a carbocation intermediate, without a chiral influence, would be expected to produce a racemic mixture of the substitution product. chegg.com The synthesis of related epoxy-methylcyclohexyl derivatives often results in a diastereomeric mixture, where each diastereomer is itself racemic. tandfonline.com

Conformational Preferences of the Cyclohexane Ring

The non-planar nature of the cyclohexane ring is fundamental to its chemistry. The ring predominantly adopts a chair conformation, which is its most stable energetic state. wikipedia.org

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations, a process known as a "ring flip". wikipedia.orgmasterorganicchemistry.com During this interconversion, all axial bonds become equatorial, and all equatorial bonds become axial, while the 'up' or 'down' orientation of the substituents relative to the ring's average plane is maintained. masterorganicchemistry.com For substituted cyclohexanes, the two chair conformers are generally not equivalent in energy. libretexts.orglibretexts.org The relative stability of the conformers is determined by the steric strain associated with the substituent positions.

Kinetic studies, such as the alkaline hydrolysis of cis- and trans-3-methylcyclohexyl acetate, have provided evidence for their conformational equilibria. rsc.org Spectroscopic methods, particularly 13C NMR, have also proven to be a powerful tool for the conformational analysis of cyclohexanols and their acetate derivatives, as the chemical shift of the carbinyl carbon is sensitive to the axial or equatorial orientation of the oxygen-bearing group. cdnsciencepub.com

Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain. libretexts.org The primary source of this strain in the axial position is the presence of 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring. numberanalytics.com

The conformational preference for each isomer of this compound is as follows:

trans-3-Methylcyclohexyl acetate : This isomer can exist in a diequatorial (1e, 3e) or a diaxial (1a, 3a) conformation. The diequatorial conformer is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions that destabilize the diaxial form. umn.edu Therefore, trans-3-methylcyclohexyl acetate exists almost exclusively in the diequatorial conformation.

cis-3-Methylcyclohexyl acetate : This isomer has one substituent axial and the other equatorial (ae or ea). It can exist as two different chair conformers: one with an axial acetate group and an equatorial methyl group (1a, 3e), and the other with an equatorial acetate group and an axial methyl group (1e, 3a). The position of the equilibrium between these two conformers is determined by the relative steric bulk of the two substituents, often quantified by their A-values (conformational free energy differences). The substituent with the larger A-value will have a stronger preference for the equatorial position.

Table 2: A-Values and Conformational Preferences for cis-3-Methylcyclohexyl Acetate This table is interactive. You can sort and filter the data.

| Substituent | A-Value (kcal/mol) | Preferred Position | Resulting Conformation for cis-Isomer |

|---|---|---|---|

| Methyl (-CH₃) | ~1.8 umn.edu | Equatorial | The acetate group is forced into the axial position. |

| Acetoxy (-OAc) | ~1.0 umn.educdnsciencepub.com | Equatorial | The methyl group is forced into the axial position. |

Note: The group with the higher A-value (Methyl) has a stronger preference for the equatorial position. Therefore, the more stable conformer of cis-3-methylcyclohexyl acetate is the one with the methyl group equatorial and the acetate group axial.

Stereoselective and Stereospecific Synthetic Approaches

The controlled synthesis of a specific stereoisomer of this compound requires stereoselective or stereospecific methods.

Stereoselective synthesis refers to a reaction that favors the formation of one stereoisomer over others. This can be achieved by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. google.com Another approach is the use of chiral catalysts. For example, enzyme-mediated reactions, such as esterification or hydrolysis using lipases, can exhibit high enantioselectivity, providing a route to enantiomerically pure or enriched products. sci-hub.se The stereoselective synthesis of various chiral ligands and their application in reactions like diethylzinc (B1219324) addition demonstrates the power of catalyst-controlled stereoselection. researchgate.net

Stereospecific synthesis is a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the solvolysis of a precursor where the leaving group is displaced by an intramolecular nucleophile (such as a double bond) can proceed with a high degree of stereospecificity, where the conformation of the starting material influences the stereochemistry of the cyclic product. lookchem.com

Common synthetic routes to cyclohexyl acetates involve the hydrogenation of the corresponding aromatic precursor (e.g., cresol) to yield a methylcyclohexanol, followed by esterification. The stereoselectivity of the hydrogenation step can determine the initial cis/trans ratio of the alcohol, which is then carried through to the acetate product.

Control of Stereochemistry in Esterification

The esterification of 3-methylcyclohexanol (B165635) to produce this compound is a key reaction where stereochemical control is paramount. The stereochemical outcome of the esterification is highly dependent on the reaction mechanism and the reagents employed.

When an alcohol is converted to an ester, the reaction typically proceeds in a way that retains the configuration of the alcohol's stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction with reagents like acid chlorides or anhydrides. The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent, followed by the loss of a leaving group (e.g., chloride or acetate). Since the chiral carbon atom of the alcohol is not directly involved in the bond-breaking or bond-forming steps, its spatial arrangement remains unchanged. libretexts.org

The choice of catalyst can significantly influence the efficiency of the esterification process. For instance, in the acetylation of 3-methylcyclohexanol with acetic anhydride (B1165640), different additives have been shown to yield varying degrees of success. Nucleophilic catalysts are particularly effective as they generate a more reactive intermediate. bath.ac.uk

Table 1: Effect of Catalysts on the Esterification of 3-Methylcyclohexanol

| Catalyst | Product Yield | Catalyst Type |

|---|---|---|

| 4-Dimethylaminopyridine (B28879) (DMAP) | 89% | Nucleophilic |

| N-methylimidazole (NMIM) | 15% | Nucleophilic |

This table illustrates the comparative yields of this compound when different catalysts are used in the esterification reaction with acetic anhydride. Data sourced from research on acylation catalysis. bath.ac.uk

Chiral Resolution Techniques (e.g., Microbial Hydrolysis)

Chiral resolution is a crucial technique for separating a racemic mixture of this compound into its individual enantiomers. Among various methods, enzymatic and microbial resolutions are highly effective due to their high stereoselectivity. imist.ma

Microbial hydrolysis is a prominent technique for the kinetic resolution of esters. This method utilizes microorganisms that produce enantioselective hydrolase enzymes, such as lipases or esterases. These enzymes selectively catalyze the hydrolysis of one enantiomer of the racemic ester back to the corresponding alcohol, leaving the other enantiomer of the ester unreacted.

For example, in the resolution of racemic esters, a hydrolase-producing microbial strain can exhibit high enantioselectivity (E value). nih.gov The process can be optimized by using a biphasic system (e.g., isooctane/aqueous) to enhance the enzyme's selectivity and stability. nih.gov This allows for the separation of the unreacted ester enantiomer (e.g., (S)-ester) with high enantiomeric excess (ee) from the newly formed alcohol enantiomer (e.g., (R)-alcohol).

While specific studies on this compound are not extensively detailed in the provided search results, the principle is widely applicable to cyclic esters. nih.govnih.gov A hydrolase-producing strain, such as Acinetobacter sp., could be employed to selectively hydrolyze one enantiomer of racemic this compound, enabling the isolation of the other with high optical purity. nih.gov

Table 2: Example of Microbial Kinetic Resolution

| Substrate | Microorganism/Enzyme | Product 1 (Unreacted) | Product 2 (Hydrolyzed) | Enantiomeric Excess (ee) |

|---|

This table provides a generalized overview of a microbial kinetic resolution process for a racemic ester.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of 3-methylcyclohexyl acetate (B1210297) from various matrices. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed analysis.

Gas chromatography is a primary technique for the analysis of volatile compounds like 3-methylcyclohexyl acetate. rsc.org Standard GC can effectively separate this compound from other components in a mixture based on boiling points and interactions with the stationary phase. rsc.orggoogle.com However, it often falls short in distinguishing between stereoisomers.

For the critical task of separating the enantiomers and diastereomers of this compound, Chiral Gas Chromatography (Chiral GC) is employed. pharmaknowledgeforum.comgcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. pharmaknowledgeforum.comresearchgate.net Cyclodextrin-based CSPs are particularly common and effective for this purpose. researchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, allowing for the resolution of the different stereoisomers. pharmaknowledgeforum.com The elution order of the enantiomers can even be reversed by using a CSP with the opposite chirality, which is advantageous for trace enantiomer analysis. researchgate.net

Table 1: Chiral GC Column Types and Applications

| Chiral Stationary Phase (CSP) Type | Common Commercial Names | Typical Applications for Acetates |

|---|---|---|

| Cyclodextrin Derivatives | Astec CHIRALDEX®, Supelco DEX™ | Separation of alcohol and diol acetates, including cyclic acetates like this compound. researchgate.netsigmaaldrich.com |

This table provides a general overview of common chiral GC column types and their applicability to acetate compounds.

While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can also be utilized for the analysis of this compound, particularly in complex matrices or for non-volatile derivatives. phcog.comlongdom.org Reversed-phase HPLC with a C18 column is a common approach, where separation is based on the compound's hydrophobicity. longdom.org The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. phcog.comlongdom.org

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the detailed analysis of complex mixtures containing this compound. ekb.egmdpi.com This hyphenated technique provides two dimensions of information: the retention time from the GC, which helps in separating the components of the mixture, and the mass spectrum from the MS, which provides structural information. ekb.egwisc.edu In the context of detailed analysis beyond simple identification, GC-MS can be used to analyze the composition of essential oils or other complex samples where this compound might be a constituent. ekb.eg The data from GC-MS can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for confirmation of compound identity. ekb.eg

The mass spectrum of this compound obtained from GC-MS provides detailed structural information through its fragmentation pattern. nih.govlibretexts.org The molecular ion peak (M+), which corresponds to the molecular weight of the compound (156.22 g/mol ), may be observed. nih.gov However, the most valuable information for structural elucidation comes from the analysis of the fragment ions.

For esters like this compound, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org Common fragments observed in the mass spectrum of this compound and its isomers include ions with mass-to-charge ratios (m/z) of 43 (acetyl group, [CH3CO]+), 81 (cyclohexenyl fragment), and 96 (methylcyclohexene fragment). nih.govnih.gov The relative intensities of these fragments can help in distinguishing between different isomers. For instance, the base peak (the most intense peak) can differ between isomers. nih.govnih.gov

Table 2: Key Mass Spectral Fragments for this compound Isomers

| m/z | Putative Fragment Structure | Significance in Structural Elucidation |

|---|---|---|

| 156 | [C9H16O2]+• | Molecular ion peak, confirms the molecular weight. |

| 96 | [C7H12]+• | Loss of acetic acid, indicative of the methylcyclohexyl ring. |

| 81 | [C6H9]+ | Fragmentation of the cyclohexyl ring. |

This table summarizes significant mass spectral fragments and their role in the structural elucidation of this compound.

Hyphenated Techniques (e.g., GC-MS for detailed analysis of mixtures, excluding basic identification)

Spectroscopic Methods for Structural Elucidation (beyond basic identification data)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for the detailed structural elucidation of this compound, providing insights into its stereochemistry and the connectivity of its atoms.

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the precise structure and stereochemistry of this compound. researchgate.netlibretexts.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, the protons on the carbon bearing the acetate group (CH-OAc) will appear at a lower field (higher ppm) compared to the other ring protons. researchgate.net The methyl group protons will appear as a doublet. The coupling patterns (splitting of signals) between adjacent protons provide information about their spatial relationship, which is crucial for determining the cis/trans stereochemistry of the substituents on the cyclohexane (B81311) ring. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetate group will appear at a very low field (around 170 ppm). The carbon attached to the oxygen of the acetate group will also be shifted downfield. The chemical shifts of the ring carbons can help in determining the position of the methyl group and the stereochemistry. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH3, CH2, CH, and quaternary carbons, further aiding in the structural assignment. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 170-172 |

| Methoxy (CH-O) | 70-75 |

| Ring Carbons (CH, CH2) | 20-45 |

This table presents predicted chemical shift ranges for the carbon atoms in this compound based on typical values for similar structures.

A study on the stereochemistry of organomercurial reduction utilized ¹H NMR to analyze the resulting deuterated methylcyclohexanes, demonstrating the power of this technique in determining stereochemical outcomes. lookchem.com For instance, the chemical shifts of axial and equatorial protons in cyclohexane systems are distinct, allowing for the assignment of cis and trans isomers. lookchem.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by the presence of key absorption bands that confirm its identity as an aliphatic ester. The molecule's structure combines a saturated carbocyclic ring with an ester group, and the principal vibrations observed in its IR spectrum correspond to these two moieties.

The most prominent and diagnostic absorption is due to the carbonyl (C=O) group of the ester, which gives rise to a strong, sharp peak. The C-O stretching vibrations of the ester group are also significant and typically appear as two distinct bands in the fingerprint region of the spectrum. Additionally, the numerous C-H bonds of the methyl and cyclohexyl groups produce characteristic stretching and bending vibrations.

Detailed analysis of the spectrum allows for a definitive functional group assessment. The expected absorption frequencies for this compound are based on established spectroscopic principles for esters and substituted alkanes.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950-2850 | Strong | C-H Stretch | Cyclohexyl & Methyl (sp³ C-H) |

| ~1735 | Strong | C=O Stretch | Ester (Carbonyl) |

| ~1450 | Medium | C-H Bend | CH₂ Scissoring |

| ~1370 | Medium | C-H Bend | CH₃ Umbrella |

| ~1240 | Strong | C-O Stretch | Ester (C-O-C asymmetric) |

| ~1040 | Strong | C-O Stretch | Ester (O-C-C symmetric) |

Note: The exact peak positions can vary slightly based on the specific isomer (cis/trans) and the sample phase (liquid/gas).

The region above 3000 cm⁻¹ is typically devoid of signals, confirming the absence of C=C or C≡C bonds associated with unsaturation. The combination of a strong carbonyl absorption around 1735 cm⁻¹ with strong C-O stretching bands and saturated C-H stretches below 3000 cm⁻¹ provides a clear spectroscopic signature for this compound.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, as this compound is a liquid under standard conditions, it cannot be analyzed directly by this technique. The method is instead applied to solid, crystalline derivatives to elucidate the exact stereochemistry and conformational preferences of the 3-methylcyclohexyl ring system.

The synthesis of a solid derivative, often through reaction of the precursor 3-methylcyclohexanol (B165635) with a suitable carboxylic acid or isocyanate, is a common strategy. Derivatives such as benzoates, p-nitrobenzoates, or 3,5-dinitrobenzoates are frequently used because they are typically highly crystalline solids. Analysis of such a derivative provides unambiguous information on several key structural features:

Relative Stereochemistry: It can distinguish between cis and trans isomers by showing the relative orientation of the methyl and acetate (or derivative) groups.

Absolute Configuration: For a single enantiomer of a chiral derivative, the analysis can determine the absolute configuration (e.g., (1R, 3R)).

Ring Conformation: It confirms the preferred conformation of the cyclohexane ring, which is typically a chair form. The analysis reveals whether the substituents (methyl and acetate groups) occupy axial or equatorial positions. In complex molecules containing a methylcyclohexyl moiety, X-ray crystallography has been used to confirm the ring's conformation and its spatial relationship to other parts of the molecule. orgsyn.org

For example, studies on complex molecules incorporating substituted cyclohexyl rings have successfully used X-ray crystallography to define the solid-state architecture, demonstrating the utility of this method for understanding the conformational behavior of such systems. orgsyn.org

Optical Characterization

Optical Rotation and Chirality

Chirality is a key stereochemical feature of this compound. The presence of two stereogenic centers, at carbon 1 (bearing the acetate group) and carbon 3 (bearing the methyl group), gives rise to the possibility of four distinct stereoisomers. These exist as two pairs of enantiomers:

(1R, 3R)-3-Methylcyclohexyl acetate and (1S, 3S)-3-Methylcyclohexyl acetate (the trans enantiomeric pair).

(1R, 3S)-3-Methylcyclohexyl acetate and (1S, 3R)-3-Methylcyclohexyl acetate (the cis enantiomeric pair).

Enantiomers are non-superimposable mirror images that are physically identical in an achiral environment, with the exception of their interaction with plane-polarized light. This interaction is known as optical activity and is measured using a polarimeter. A sample containing an excess of one enantiomer will rotate the plane of polarized light, and this rotation is quantified as the specific rotation ([α]). The magnitude of the rotation is characteristic of the compound, while the direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) distinguishes the two enantiomers of a pair. An equal mixture of two enantiomers, known as a racemic mixture, is optically inactive.

While specific rotation values for the enantiomers of this compound are not widely reported, data for its direct precursor, 3-methylcyclohexanol, are available. The enantiomerically pure alcohol (1S, 3R)-3-Methylcyclohexan-1-ol has a reported specific rotation of:

[α]²⁰D = -1.4° (c 1.00, CHCl₃)

This value confirms the inherent chirality of the molecule. The acetylation of the alcohol to form the acetate does not affect the stereogenic centers, so the chirality is retained in the final product. The optical rotation of an enantiomerically pure sample of this compound would therefore be a key parameter for its characterization, confirming its stereochemical identity and purity.

Applications in Chemical Synthesis and Materials Science Excluding Human/clinical/safety

Role as Intermediates in Organic Synthesis

As a functionalized cycloalkane, 3-methylcyclohexyl acetate (B1210297) serves as a valuable precursor and building block in the synthesis of more complex chemical structures. Its ester and methyl-substituted cyclohexane (B81311) moieties offer reactive sites for a range of organic transformations.

3-Methylcyclohexyl acetate is utilized as an intermediate in the synthesis of more intricate organic molecules. smolecule.com The ester group can be hydrolyzed to the corresponding 3-methylcyclohexanol (B165635), which can then undergo further reactions such as oxidation to a ketone or substitution of the hydroxyl group. The cyclohexane ring provides a scaffold for constructing molecules with specific stereochemistry, which is crucial in the synthesis of complex natural products and pharmaceuticals. While detailed synthetic pathways originating from this compound are proprietary or part of broader synthetic strategies, its role as a starting material is acknowledged in organic synthesis. kvmwai.edu.in

The compound functions as a building block for the production of various specialty chemicals. smolecule.com Its structure is incorporated into larger molecules to impart specific properties such as solubility, viscosity, or thermal stability. For instance, derivatives of this compound are explored in materials science for the development of new polymers and coatings. ontosight.ai The synthesis of these specialty chemicals often involves the transformation of the acetate group or functionalization of the cyclohexane ring.

Solvent Properties and Industrial Process Applications

The physical and chemical properties of this compound make it a suitable solvent for specific industrial applications, most notably in the production of hydrogen peroxide.

A primary industrial application of this compound is as a solvent in the anthraquinone (B42736) process for producing hydrogen peroxide. google.comgoogle.comatul.co.in In this process, a working solution containing an anthraquinone derivative dissolved in a mixed solvent is catalytically hydrogenated and then oxidized to yield hydrogen peroxide.

This compound is often part of a multi-component solvent system, typically combined with heavy aromatics and other solvents like trioctyl phosphate (B84403). patsnap.com Its inclusion in the working solution offers several advantages:

Increased Solubility: It enhances the solubility of both the anthraquinone and its hydrogenated form (hydroanthraquinone) in the working fluid. google.com

Improved Hydrogenation Efficiency: By increasing the solubility of the reactants, it contributes to a higher hydrogenation efficiency. google.comhep.com.cnresearchgate.net

Enhanced Extraction: It can facilitate the extraction of hydrogen peroxide from the working solution. patsnap.com

Research has shown that adding 2-methylcyclohexyl acetate to a conventional solvent system of aromatic hydrocarbons (AR) and trioctyl phosphate (TOP) significantly improves the hydrogen efficiency. researchgate.net For instance, an AR+TOP+2-MCHA (2-methylcyclohexyl acetate) solution with a volume ratio of 75:20:5 demonstrated a hydrogen efficiency of 12.53 g/L, a substantial increase compared to the 5.65 g/L of the AR+TOP system alone. researchgate.net

Table 1: Comparison of Hydrogen Efficiency in Different Solvent Systems for H₂O₂ Production

| Solvent System | Volume Ratio | Hydrogen Efficiency (g/L) |

|---|---|---|

| AR + TOP | - | 5.65 researchgate.net |

| AR + TOP + 2-MCHA | 75:20:5 | 12.53 researchgate.net |

Data sourced from scientific studies on the improvement of working solutions for hydrogen peroxide production. researchgate.net

Beyond its role in hydrogen peroxide production, this compound can be employed as a reaction medium in other chemical processes. Its ester functionality and relatively non-polar nature make it a suitable solvent for certain organic reactions. In some catalytic processes, the solvent can influence the catalyst's activity and selectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of solvent is crucial for the reaction's success, and esters can be used as effective media. acs.org While specific examples detailing this compound as the primary solvent in major catalytic applications are not widespread, its properties are consistent with solvents used in such reactions. acs.org

Derivatives and Analogues in Research

A number of derivatives and analogues of this compound have been synthesized and are used in chemical research as building blocks and intermediates. These related compounds allow for the exploration of structure-activity relationships and the development of new molecules with desired properties.

Examples of such derivatives and analogues include:

Methyl 2-(3-methylcyclohexyl)acetate: This compound is an isomer of this compound where the acetate group is attached to a methyl substituent on the ring. It is used as a building block in organic synthesis. bldpharm.com

Ethyl 2-(3-methylcyclohexyl)acetate: Similar to the methyl ester, this ethyl ester is also available as a research chemical and building block. biosynth.com

[1-(aminomethyl)-3-methylcyclohexyl]methanesulfonic acid: This is a more complex derivative investigated as a gabapentin (B195806) analogue for potential neurological applications. google.com

Cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide: This amide derivative has been studied as a flavoring substance. google.com

These compounds are often available from chemical suppliers and are used by researchers in medicinal chemistry, materials science, and organic synthesis to build more complex molecular architectures. aksci.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methylcyclohexanol |

| Acetic acid |

| Anthraquinone |

| Heavy aromatics |

| Hydroanthraquinone |

| Hydrogen peroxide |

| Methyl 2-(3-methylcyclohexyl)acetate |

| o-cresol |

| Palladium |

| Toluene (B28343) |

| Trioctyl phosphate |

| 2,6-dimethyl-4-heptanol (DIBC) |

| 2-methylcyclohexyl acetate (2-MCHA) |

| [1-(aminomethyl)-3-methylcyclohexyl]methanesulfonic acid |

| Cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide |

| Ethyl 2-(3-methylcyclohexyl)acetate |

Modification of Biological Activity through Structural Analogs (e.g., antifungal studies, excluding human trials)

While direct studies on the antifungal activity of this compound are not detailed, research on structurally related compounds highlights the potential for this class of molecules. For example, menthol-derived 1,2,4-triazole-thioether compounds, which share a substituted cyclohexane ring, have been synthesized and evaluated for their antifungal properties against various plant pathogenic fungi. nih.govsemanticscholar.org Some of these synthesized analogs exhibited significant inhibitory activity against fungi such as Physalospora piricola, Colletotrichum orbiculare, and Fusarium oxysporum. nih.govsemanticscholar.org This suggests that the methylcyclohexyl scaffold can be a useful template for developing new antifungal agents. The biological activity of such compounds is influenced by the nature and position of substituents on the cyclohexane ring.

Coupling with other chemical entities (e.g., coumarin (B35378) derivatives)

This compound itself is not directly cited in coupling reactions with coumarins. However, the synthesis of coumarin derivatives often involves esterification reactions with various alcohols, including those with cyclic structures. For instance, cyclohexyl 2-oxo-2H-chromene-3-carboxylate has been synthesized by the esterification of coumarin-3-carboxylic acid with cyclohexanol (B46403). mdpi.com These reactions can be facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Coumarin derivatives are of significant interest due to their diverse biological activities. chiet.edu.egnih.gov The synthesis of new coumarin-based molecules through coupling with different chemical moieties is an active area of research. chiet.edu.egnih.govjsynthchem.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations utilize classical mechanics principles to predict the behavior of molecules. These techniques are particularly useful for analyzing the complex conformational possibilities and intermolecular interactions of flexible molecules like 3-methylcyclohexyl acetate (B1210297).

3-Methylcyclohexyl acetate exists as cis and trans diastereomers. For each, the cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents—the methyl group and the acetoxy group—can occupy either axial (a) or equatorial (e) positions. Computational energy minimization is used to determine the relative stability of these different conformers.

For trans-3-methylcyclohexyl acetate, the two most plausible chair conformations are the diequatorial (1e, 3e) and the diaxial (1a, 3a). Theoretical calculations consistently show that the diequatorial conformer is significantly lower in energy and thus more stable. The diaxial conformation introduces significant steric hindrance, particularly 1,3-diaxial interactions, which dramatically increases its potential energy.

For cis-3-methylcyclohexyl acetate, the two chair conformations are (1e, 3a) and (1a, 3e). In this case, one substituent is equatorial and the other is axial. The relative stability depends on the conformational preference (A-value) of the acetoxy group versus the methyl group. Energy minimization calculations can precisely quantify the small energy difference between these two conformers to predict the equilibrium population of each. rsc.orgcdnsciencepub.com Generally, the conformation with the larger group (acetoxy) in the equatorial position is favored.

Computational methods, such as molecular mechanics (e.g., MMFF or AMBER force fields) or quantum mechanics-based methods, are employed to calculate the potential energy of each conformation. By systematically rotating the flexible bonds (like the C-O bond of the ester) and minimizing the geometry, a potential energy surface can be mapped to identify the global and local energy minima corresponding to the most stable conformers. researchgate.net

Table 1: Calculated Relative Energies of this compound Conformers Note: The following data is illustrative of typical computational results. Exact energy differences depend on the level of theory and solvent model used.

| Diastereomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| trans | Chair 1 | 1e-acetoxy, 3e-methyl | 0.00 | >99% |

| Chair 2 | 1a-acetoxy, 3a-methyl | >5.0 | <1% | |

| cis | Chair 1 | 1e-acetoxy, 3a-methyl | ~0.3 | ~40% |

| Chair 2 | 1a-acetoxy, 3e-methyl | 0.00 | ~60% |

While detailed crystal structure prediction for this compound is complex, molecular modeling can be used to study the fundamental intermolecular forces that govern its behavior in the condensed phase. These interactions are primarily:

Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density. The alkyl portions of the molecule (the cyclohexane ring and methyl groups) interact through these forces.

Molecular dynamics (MD) simulations can model a system of many this compound molecules over time. Such simulations can predict bulk properties like density and enthalpy of vaporization. Furthermore, simulations can provide insight into how molecules might pack in a solid lattice. researchgate.net The shape of the different conformers (e.g., the more globular diequatorial trans isomer versus the cis isomers) influences how efficiently they can pack, which can affect melting points and densities. researchgate.net Theoretical studies on related cycloalkyl esters have shown that weak C-H···O hydrogen bonds can play a crucial role in defining the solid-state architecture, an interaction that would also be present in this compound. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide a more fundamental insight into the molecule's electronic properties.

Quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations are used to determine the electronic structure of this compound. Key properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. The HOMO is typically localized around the oxygen atoms of the ester group, indicating this is a likely site for electrophilic attack. The LUMO is often centered on the carbonyl carbon, making it the most electrophilic site and susceptible to nucleophilic attack, which is consistent with experimental observations of ester hydrolysis. rsc.org

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high negative potential (red) around the carbonyl oxygen and a region of high positive potential (blue) around the carbonyl carbon and the hydrogen on the C1 carbon. This provides a clear visual guide to the molecule's reactive sites. cdnsciencepub.com

Reactivity Descriptors: From the calculated electronic structure, various reactivity indices can be derived. For instance, the average local ionization energy can be computed on the molecular surface to provide a quantitative prediction of the most favorable sites for electrophilic attack. cdnsciencepub.com

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm experimental structures.

NMR Chemical Shifts: Theoretical prediction of NMR spectra is a common application. meilerlab.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, both ¹H and ¹³C chemical shifts can be calculated. mdpi.combas.bg These calculations are highly sensitive to the molecule's geometry. cdnsciencepub.com For example, the chemical shift of the C1 carbon (attached to the acetoxy group) is predicted to be significantly different depending on whether the acetoxy group is in an axial or equatorial position. cdnsciencepub.comcdnsciencepub.com Comparing calculated shifts for different possible conformers with experimental data can help determine the dominant conformation in solution.

IR Vibrational Modes: The vibrational frequencies and intensities of the molecule's infrared spectrum can also be calculated. epa.gov These calculations can help assign the peaks in an experimental IR spectrum. For this compound, a very strong absorption corresponding to the C=O carbonyl stretch would be predicted around 1730-1750 cm⁻¹. Other predictable vibrations include C-O stretches and various C-H bending and stretching modes from the cyclohexane ring. rsc.orgcore.ac.uk

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: Predicted values are highly dependent on the computational method and basis set. Experimental values are typical.

| Property | Predicted Value (Illustrative) | Typical Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C=O) | 170-172 ppm | ~171 ppm |

| ¹³C NMR Shift (C1-O) | Equatorial: ~75 ppm; Axial: ~70 ppm | ~74-75 ppm (for dominant conformer) |

| IR Frequency (C=O stretch) | 1760 cm⁻¹ (gas phase calc.) | ~1740 cm⁻¹ (liquid/solution) |

| IR Frequency (C-O stretch) | 1250 cm⁻¹ (gas phase calc.) | ~1240 cm⁻¹ (liquid/solution) |

Structure-Property Relationships (Theoretical)

A primary goal of computational studies is to establish theoretical structure-property relationships. By systematically modifying the structure of this compound in silico—for example, by changing the stereochemistry from cis to trans or by altering the substituent positions—and calculating the resulting properties, a direct relationship can be established.

For this compound, computational studies can elucidate:

The relationship between the conformational state (e.g., the percentage of axial vs. equatorial conformers) and the predicted average NMR spectrum. cdnsciencepub.com

How the steric environment around the ester group, dictated by the conformation of the methylcyclohexyl ring, affects the calculated activation energy for a theoretical reaction like hydrolysis. This provides a quantitative basis for the experimental observation that equatorial esters react faster than axial ones. rsc.org

These theoretical relationships, often part of a broader Quantitative Structure-Property Relationship (QSPR) approach, are invaluable for understanding the behavior of this and related molecules and for designing new compounds with specific desired properties. researchgate.net

Influence of Stereochemistry on Reactivity

The spatial arrangement of the methyl and acetate groups on the cyclohexane ring of this compound gives rise to cis and trans stereoisomers. This stereochemistry profoundly influences the compound's reactivity, particularly in reactions where the geometry of the transition state is critical. The orientation of the substituents (axial vs. equatorial) in the chair conformation of the cyclohexane ring dictates steric interactions and the accessibility of reactive sites, leading to different reaction rates and product distributions for the cis and trans isomers.

Research into the solvolysis of related cyclohexyl systems provides significant insight into how stereochemistry governs reactivity. For instance, studies on the acetolysis of 2-, 3-, and 4-methyl-5-hexenyl p-bromobenzenesulfonates, which cyclize to form methylcyclohexyl cations and subsequently methylcyclohexyl acetates, reveal a strong stereochemical preference. The cyclization is thought to proceed through a chair-like conformation, and the resulting cyclohexyl cation reacts rapidly with the solvent (acetic acid) to form the acetate product. lookchem.com

In one such study, the acetolysis of precursors leading to the 3-methylcyclohexyl cation resulted in the formation of both cis- and trans-3-methylcyclohexyl acetate. The relative percentages of these isomers in the product mixture are dependent on the reaction pathway and the stereochemistry of the intermediates. lookchem.com The stereochemical outcome of substitution reactions on the cyclohexane ring is often controlled by the need to minimize steric hindrance in the transition state. For example, in the fragmentation of cyclohexyl acetates, which involves hydrogen abstraction, the reaction proceeds predominantly from the most stable chair conformer in a stepwise process. sci-hub.st This preference avoids unfavorable 1,3-diaxial interactions in the transition state. sci-hub.st

The influence of stereochemistry extends to intramolecular reactions. In catalyst-controlled intramolecular carbon-hydrogen insertion reactions of substituted cyclohexyl diazoacetates, the stereochemistry of the starting material, when matched with a suitable chiral catalyst, can lead to the formation of a single product with exceptional diastereoselectivity. acs.org For instance, enantiomerically pure trans-2-methylcyclohexyl diazoacetates exhibit high stereo- and regiocontrol in such reactions. acs.org This demonstrates that the trans configuration allows for a specific geometric alignment with the catalyst, favoring one reaction pathway over others. While this example involves the 2-methyl isomer, the principle that the trans geometry can significantly impact reactivity and product selectivity is directly applicable to the 3-methyl isomer as well.

A study on the acetolysis of 3-methyl-5-hexenyl p-bromobenzenesulfonate provided data on the distribution of substitution products, highlighting the influence of the reaction pathway on the stereochemical outcome.

| Product | Yield (%) |

|---|---|

| trans-3-Methylcyclohexyl acetate | 17.0 |

| cis-3-Methylcyclohexyl acetate | 3.5 |

| Other Products (e.g., elimination products, other isomers) | 79.5 |

The data clearly shows a preference for the formation of the trans isomer over the cis isomer in this specific substitution reaction, underscoring the role of stereochemistry in directing the reaction's outcome.

Quantitative Structure-Activity Relationships (QSAR) in a chemical context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the activity of chemicals by correlating their structural properties with a measured effect, such as biological activity or, in a non-biological context, a chemical property. wikipedia.orglongdom.org When the endpoint being modeled is a physical or chemical property rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. wikipedia.org These models are built upon the principle that the structure of a molecule dictates its properties and activities.

A QSAR or QSPR model takes the form of a mathematical equation: Activity/Property = f (Physicochemical properties and/or Structural descriptors) wikipedia.org

For this compound, QSAR models could be developed to predict various chemical properties or reactivity parameters without considering biological interactions. The process involves:

Data Set Compilation : Assembling a collection of compounds structurally related to this compound.

Descriptor Calculation : For each compound, calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of its chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), or quantum chemical descriptors (e.g., electrostatic potentials). nih.govnih.gov

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to an experimentally measured chemical property (the dependent variable). ethernet.edu.et

Validation : Rigorously testing the model's predictive power on an independent set of chemicals not used in its development. nih.gov

In the chemical context for this compound, a QSPR model could predict properties such as:

Reaction Rate Constants : Predicting the rate of a specific reaction, such as hydrolysis or transesterification, based on descriptors that influence the stability of the transition state.

Equilibrium Constants : Modeling the position of equilibrium for reactions involving the ester.

Physical Properties : Predicting key physical-chemical parameters like boiling point, vapor pressure, or the Henry's Law constant, which governs the partitioning between air and water. acs.org The intrinsic biodegradability of a polymer, for example, is determined by its chemical structure and resulting physical properties like glass transition temperature and crystallinity, which are amenable to QSPR modeling. researchgate.net

The table below illustrates the conceptual components of a hypothetical QSPR model for predicting a chemical property of this compound and its analogues.

| Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable (Property) | The experimental chemical or physical property to be predicted. | Rate constant of hydrolysis (khyd) |

| Independent Variables (Descriptors) | Calculated numerical representations of molecular structure. | Molecular Volume, Dipole Moment, Steric Hindrance Parameters (e.g., Taft steric parameter), XLogP3-AA (lipophilicity). nih.gov |

| Mathematical Model | The equation relating descriptors to the property. | log(khyd) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| Applicability Domain | The defined scope of chemical structures for which the model provides reliable predictions. | Cyclic aliphatic esters with 8-12 carbons. |

Such models are valuable for screening new chemical structures for desired properties, optimizing reaction conditions, and assessing environmental fate without the need for extensive experimental testing for every new compound. ecetoc.org

Environmental and Green Chemistry Considerations Excluding Safety/toxicity to Humans

Degradation Pathways and Environmental Fate

The environmental fate of a chemical compound refers to its transformation and transport once released into the environment. cdc.govepa.govnih.gov Understanding these processes is crucial for assessing potential ecological impact.

Chemical degradation involves the breakdown of a compound through non-biological processes. For 3-methylcyclohexyl acetate (B1210297), a primary pathway for chemical degradation in environmental matrices such as soil and water is hydrolysis.

Esters, as a functional group, are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water, yielding the parent alcohol and carboxylic acid. In this case, hydrolysis would break down 3-methylcyclohexyl acetate into 3-methylcyclohexanol (B165635) and acetic acid. The rate of this reaction is significantly influenced by pH and temperature.

Alkaline Hydrolysis : The base-catalyzed hydrolysis of esters is typically a rapid process. epa.gov Studies on related compounds, such as various isomers of methylcyclohexyl acetates, have shown that the rate of alkaline hydrolysis is influenced by the stereochemistry of the molecule (i.e., whether the acetate group is in an axial or equatorial position on the cyclohexane (B81311) ring). rsc.org This suggests that the specific conformation of this compound will affect its hydrolysis rate constant under basic conditions.

Acid-Catalyzed Hydrolysis : While generally slower than alkaline hydrolysis, acid-catalyzed hydrolysis also contributes to the degradation of esters in acidic environmental compartments. epa.gov

Neutral Hydrolysis : At neutral pH, the hydrolysis of esters still occurs, albeit at a much slower rate compared to acidic or basic conditions.